molecular formula C22H18N4O5 B2885338 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866340-96-7

3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2885338
CAS RN: 866340-96-7
M. Wt: 418.409
InChI Key: OAZVIHSNFBQTJT-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves a multicomponent reaction, typically a microwave-assisted one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (or ethyl cyanoacetate) .


Molecular Structure Analysis

The molecular structure of “3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, with methoxybenzyl and nitrobenzyl substituents at the 3 and 1 positions, respectively .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines would largely depend on the nature of the substituents and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would depend on its specific structure. Generally, pyrido[2,3-d]pyrimidines are solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Nitrogen Heterocycles Derivatives : A study by Harutyunyan (2016) explored the reaction of nitrogen-containing heterocycles with 4-methoxy-3-nitrobenzyl chloride, resulting in N-(4-methoxy-3-nitrobenzyl) derivatives. This research highlights a method for synthesizing compounds with potential applications in medicinal chemistry and materials science Harutyunyan, 2016.

  • Nonlinear Optical Properties : Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, including derivatives similar in structure to the compound of interest. These findings suggest applications in nonlinear optics and photonic devices Shettigar et al., 2009.

Structural and Mechanistic Insights

  • Crystal Structure Analysis : The crystal structure and properties of related pyrimidine dione compounds were analyzed, offering insights into their molecular configurations and potential for forming supramolecular assemblies. This information is crucial for designing materials with specific optical or electronic properties Etsè et al., 2020.

  • Synthetic Routes and Reactions : Novel methods for synthesizing pyrido[2,3-d]pyrimidine derivatives have been developed, illustrating the compound's versatility in organic synthesis and potential applications in developing new pharmaceuticals or materials Osyanin et al., 2014.

Potential Applications in Material Science and Chemistry

  • Materials for Optical and Electronic Devices : The research on nonlinear optical properties and synthesis of novel derivatives indicates the potential of these compounds in creating materials for optical limiting, photonic devices, and other applications in material science Shettigar et al., 2009.

  • Supramolecular Chemistry : Studies on crystal structures and synthesis of related compounds suggest applications in supramolecular chemistry, where the ability to form specific molecular assemblies can be harnessed for creating novel materials or nanodevices Etsè et al., 2020.

Mechanism of Action

While the specific mechanism of action for “3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not known, pyrido[2,3-d]pyrimidines have been studied for their anticancer activity . They are thought to work by inhibiting certain enzymes involved in cancer cell proliferation .

Future Directions

The future directions in the study of pyrido[2,3-d]pyrimidines and related compounds are likely to involve further exploration of their potential as therapeutic agents, particularly in the field of cancer research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde and 4-nitrobenzylamine to form the intermediate Schiff base, which is then cyclized with barbituric acid to yield the final product.", "Starting Materials": ["4-methoxybenzaldehyde", "4-nitrobenzylamine", "barbituric acid", "acetic acid", "sodium acetate", "ethanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water"], "Reaction": [ "4-methoxybenzaldehyde and 4-nitrobenzylamine are dissolved in ethanol and refluxed with a catalytic amount of acetic acid to form the Schiff base intermediate.", "The reaction mixture is cooled and the Schiff base is filtered and washed with diethyl ether.", "The Schiff base is then dissolved in ethanol and added to a solution of barbituric acid in ethanol.", "The reaction mixture is refluxed for several hours and then cooled to room temperature.", "The resulting solid is filtered and washed with ethanol and diethyl ether to yield the final product.", "The product is purified by recrystallization from ethanol and water." ] }

CAS RN

866340-96-7

Product Name

3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C22H18N4O5

Molecular Weight

418.409

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N4O5/c1-31-18-10-6-16(7-11-18)14-25-21(27)19-3-2-12-23-20(19)24(22(25)28)13-15-4-8-17(9-5-15)26(29)30/h2-12H,13-14H2,1H3

InChI Key

OAZVIHSNFBQTJT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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